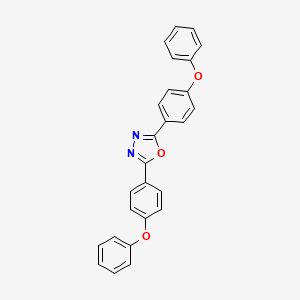
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is known for its unique structural features, which include two phenoxyphenyl groups attached to an oxadiazole ring. The presence of these groups imparts significant electronic and steric effects, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-phenoxybenzohydrazide with 4-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4), resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and various substituted phenoxyphenyl compounds.
科学的研究の応用
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its ability to intercalate with DNA can lead to anticancer properties by disrupting the replication process.
類似化合物との比較
2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with methoxy groups instead of phenoxy groups, leading to different electronic properties.
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Contains chlorophenyl groups, which can enhance its reactivity in certain chemical reactions.
2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole: The presence of nitro groups imparts strong electron-withdrawing effects, affecting its chemical behavior.
The uniqueness of this compound lies in its phenoxyphenyl groups, which provide a balance of electronic and steric effects, making it versatile for various applications.
特性
CAS番号 |
151426-53-8 |
|---|---|
分子式 |
C26H18N2O3 |
分子量 |
406.4 g/mol |
IUPAC名 |
2,5-bis(4-phenoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H18N2O3/c1-3-7-21(8-4-1)29-23-15-11-19(12-16-23)25-27-28-26(31-25)20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H |
InChIキー |
OMTSIYZBDVQLOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



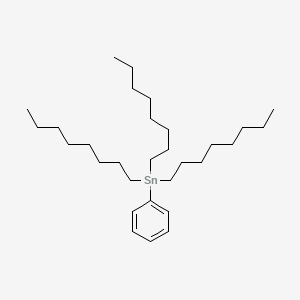
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
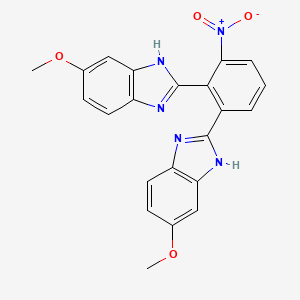
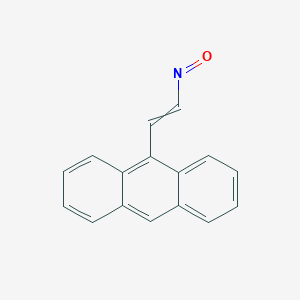
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
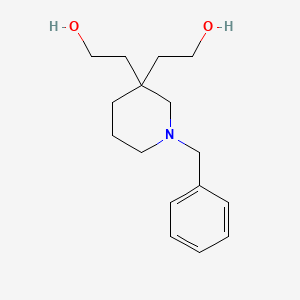
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
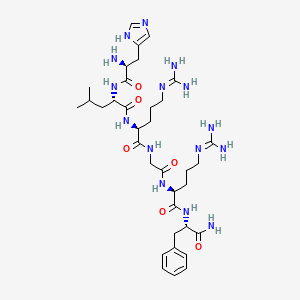
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
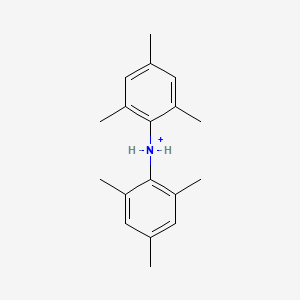
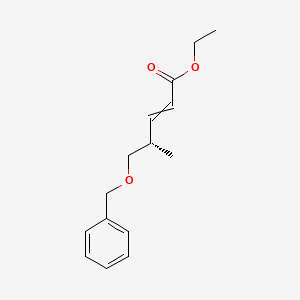
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
